molecular formula C10H8FNS B8475377 4-Methyl-5-(4-fluorophenyl)thiazole

4-Methyl-5-(4-fluorophenyl)thiazole

Cat. No. B8475377
M. Wt: 193.24 g/mol
InChI Key: SAGMTCREGLLVMR-UHFFFAOYSA-N
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Patent
US07041689B2

Procedure details

Prepared from the bromothiazole from Step 1 and 4-fluorobenzeneboronic acid by the method described for Example 36 Step 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1Br.[F:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1>>[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:12]1[CH:13]=[CH:14][C:9]([F:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CSC1Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=CSC1C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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